molecular formula C6H9IN2O B114127 1-Ethoxymethyl-2-iodoimidazole CAS No. 146697-87-2

1-Ethoxymethyl-2-iodoimidazole

Cat. No.: B114127
CAS No.: 146697-87-2
M. Wt: 252.05 g/mol
InChI Key: YISOPKRYYGYKJQ-UHFFFAOYSA-N
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Description

1-Ethoxymethyl-2-iodoimidazole is a chemical compound with the molecular formula C6H9IN2O It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxymethyl-2-iodoimidazole can be synthesized through a multi-step process involving the iodination of imidazole derivatives. One common method involves the reaction of 1-ethoxymethylimidazole with iodine in the presence of a suitable oxidizing agent. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure the selective iodination at the 2-position of the imidazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxymethyl-2-iodoimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine nucleophile would yield a 2-aminoimidazole derivative .

Scientific Research Applications

1-Ethoxymethyl-2-iodoimidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethoxymethyl-2-iodoimidazole involves its interaction with specific molecular targets, depending on its application. For instance, in antimicrobial studies, it may disrupt microbial cell membranes or inhibit key enzymes involved in microbial metabolism. The exact pathways and molecular targets can vary, but generally involve the imidazole ring interacting with biological macromolecules .

Comparison with Similar Compounds

  • 1-Methyl-2-iodoimidazole
  • 1-Ethyl-2-iodoimidazole
  • 1-Propyl-2-iodoimidazole

Comparison: 1-Ethoxymethyl-2-iodoimidazole is unique due to the presence of the ethoxymethyl group, which can influence its reactivity and solubility compared to other similar compounds. This structural difference can result in distinct chemical and biological properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

1-(ethoxymethyl)-2-iodoimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9IN2O/c1-2-10-5-9-4-3-8-6(9)7/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISOPKRYYGYKJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCN1C=CN=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378441
Record name 1-Ethoxymethyl-2-iodoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146697-87-2
Record name 1-Ethoxymethyl-2-iodoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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